molecular formula C7H4Cl2F3N B1529698 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine CAS No. 1227596-03-3

2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine

Cat. No.: B1529698
CAS No.: 1227596-03-3
M. Wt: 230.01 g/mol
InChI Key: YLOBBTRZJPKGOF-UHFFFAOYSA-N
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Description

2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine is a versatile organic compound characterized by its pyridine core with chloromethyl and trifluoromethyl substituents. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine typically involves multiple steps, starting with the chlorination of pyridine derivatives

Industrial Production Methods: In an industrial setting, the compound is produced through optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can lead to the formation of the corresponding amine derivatives.

  • Substitution: The chloromethyl and trifluoromethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation reactions typically use oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction reactions may employ reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution reactions often require strong nucleophiles and suitable solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products Formed:

  • Oxidation: Pyridine N-oxide derivatives

  • Reduction: Amine derivatives

  • Substitution: Various substituted pyridine derivatives

Scientific Research Applications

2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine finds applications in several scientific research areas:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound is used in the study of biological systems, particularly in the development of enzyme inhibitors and receptor ligands.

  • Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine exerts its effects involves interactions with molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine is compared with other similar compounds to highlight its uniqueness:

  • 2-Chloromethylpyridine: Similar core structure but lacks the trifluoromethyl group.

  • 3-(Trifluoromethyl)pyridine: Similar trifluoromethyl group but different chloromethyl position.

  • 4-(Chloromethyl)pyridine: Different positions of chloromethyl and trifluoromethyl groups.

These comparisons help in understanding the distinct properties and reactivity of this compound.

Properties

IUPAC Name

2-chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2F3N/c8-3-4-1-2-13-6(9)5(4)7(10,11)12/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLOBBTRZJPKGOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CCl)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801213228
Record name 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227596-03-3
Record name 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227596-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-(chloromethyl)-3-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801213228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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